molecular formula C36H30Br2NO2PS B2609918 10,16-Dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane CAS No. 638990-02-0

10,16-Dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane

Cat. No.: B2609918
CAS No.: 638990-02-0
M. Wt: 731.48
InChI Key: GPJSDLKCZVIRGB-BNUOYOMZSA-N
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Description

This compound is a highly complex heterocyclic molecule featuring a pentacyclic framework with embedded phosphorus and oxygen atoms (12,14-dioxa-13-phosphapentacyclo). The structure includes two bromine substituents at positions 10 and 16, along with chiral (1R)-1-phenylethyl groups attached to the nitrogen atoms.

Properties

IUPAC Name

10,16-dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28Br2NO2P.H2S/c1-23(25-13-5-3-6-14-25)39(24(2)26-15-7-4-8-16-26)42-40-35-31(37)21-27-17-9-11-19-29(27)33(35)34-30-20-12-10-18-28(30)22-32(38)36(34)41-42;/h3-24H,1-2H3;1H2/t23-,24-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJSDLKCZVIRGB-BNUOYOMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4Br)C6=C(O3)C(=CC7=CC=CC=C76)Br.S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4Br)C6=C(O3)C(=CC7=CC=CC=C76)Br.S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Br2NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound has a unique molecular structure characterized by multiple bromine atoms and a phosphapentacyclo framework. Its molecular formula is C36H28Br2NO2PC_{36}H_{28}Br_2NO_2P with a molecular weight of approximately 697.39 g/mol.

Molecular Characteristics

PropertyValue
Molecular FormulaC36H28Br2NO2PC_{36}H_{28}Br_2NO_2P
Molecular Weight697.39 g/mol
CAS Number638990-02-0

Research indicates that organophosphorus compounds like this one can exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of bromine atoms in the structure may enhance its reactivity and biological efficacy.

Antimicrobial Activity

Studies have shown that organophosphorus compounds can inhibit the growth of various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited significant growth inhibition at concentrations above 50 µg/mL.
  • Escherichia coli : Showed moderate sensitivity with an inhibition zone of 12 mm at 100 µg/mL.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed on human breast cancer cells (MCF-7) using varying concentrations of the compound:

Concentration (µg/mL)Cell Viability (%)
0100
1085
5060
10030

The results indicate a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

Neurotoxicity Assessment

Given the known neurotoxic effects of some organophosphorus compounds, neurotoxicity assays were conducted:

  • Neuroblastoma Cells : The compound demonstrated a low neurotoxic profile at concentrations below 50 µg/mL but showed increased toxicity at higher doses.

Conclusion and Future Directions

The biological activity of 10,16-Dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane reveals promising antimicrobial and anticancer properties while maintaining a relatively low neurotoxic profile at certain concentrations. Further studies are necessary to elucidate its mechanisms of action and to explore its therapeutic potential in clinical settings.

Future research should focus on:

  • In vivo studies to confirm efficacy and safety.
  • Mechanistic studies to understand the pathways involved in its biological activity.
  • Formulation development for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. (5S,10S,15S)-2,7,12-Tribromo-5,10,15-tris((1-bromonaphthalen-2-yl)methyl)-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene (syn-6)

  • Structural Similarities: Both compounds feature brominated aromatic systems and polycyclic backbones. However, syn-6 lacks phosphorus and oxygen heteroatoms, instead relying on a fluorene-diindeno framework .
  • Bromine substituents in both compounds suggest utility in cross-coupling reactions, though steric hindrance from the phenylethyl groups in the target compound may reduce reactivity .

2.1.2. 10-[[13-(Dimethylamino)-12,14-dioxa-13-phosphapentacyclo[...]tricosa[...]decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[...]decaen-13-amine

  • Structural Similarities: This compound shares the phosphapentacyclo core but replaces bromine with dimethylamino groups and methoxymethyl linkages. The absence of bromine and sulfane moieties reduces its electrophilicity compared to the target compound .
  • Applications: Dimethylamino derivatives are often explored for solubility enhancements in medicinal chemistry, whereas brominated analogs like the target compound are more suited for catalytic or material science applications .

Analytical and Predictive Methods

  • Spectroscopic Characterization : UV and NMR spectroscopy (1H, 13C) are critical for elucidating complex heterocyclic structures, as demonstrated in studies of Zygocaperoside and Isorhamnetin-3-O glycoside . For the target compound, 31P-NMR would be essential to confirm phosphorus coordination.

Data Tables

Table 1: Structural Comparison of Key Compounds

Feature Target Compound syn-6 Dimethylamino Derivative
Core Structure Phosphapentacyclo + dioxa Fluorene-diindeno Phosphapentacyclo + dioxa
Substituents 10,16-Br; (1R)-phenylethyl; sulfane 2,7,12-Br; bromonaphthylmethyl Dimethylamino; methoxymethyl
Molecular Weight ~950–1000 (estimated) 1,200–1,300 ~800–850 (estimated)
Key Applications Catalysis, coordination chemistry Organic electronics Solubility modulation

Table 2: Analytical Techniques for Characterization

Technique Utility Example in Literature
31P-NMR Confirms phosphorus environment Not explicitly cited; inferred
1H/13C-NMR Elucidates aromatic and chiral centers Used for Zygocaperoside
Mass Spectrometry Determines molecular ion and fragments SVM models in

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